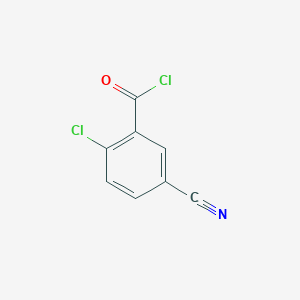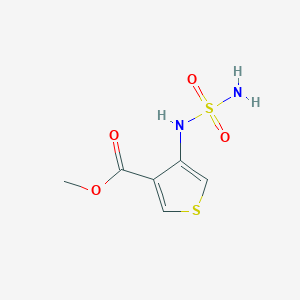![molecular formula C9H11N3OS B050014 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine CAS No. 116966-36-0](/img/structure/B50014.png)
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine, also known as EPTA, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood. However, studies have suggested that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may prevent cancer cells from dividing and growing.
Efectos Bioquímicos Y Fisiológicos
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine can induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in lab experiments is its high potency against cancer cells. However, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications. Additionally, the synthesis method for 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine can be complex and may require specialized equipment and expertise.
Direcciones Futuras
Future research on 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine could focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies could investigate the potential use of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could explore the potential use of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in other disease areas, such as infectious diseases or autoimmune disorders.
In conclusion, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is a synthetic compound that has shown promise in the field of medicinal chemistry, particularly in the treatment of cancer. While the exact mechanism of action of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood, studies have suggested that it may inhibit the activity of the enzyme topoisomerase II, leading to the induction of apoptosis and inhibition of cancer cell growth. Further research on 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine could lead to the development of new and effective cancer treatments.
Métodos De Síntesis
The synthesis of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine involves the reaction of 2-aminothiazole with 2-bromo-5-chloropyridine in the presence of potassium carbonate. The resulting product is then treated with ethyl iodide to yield 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine. This synthesis method has been reported to have a yield of approximately 70%.
Aplicaciones Científicas De Investigación
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. In vitro studies have shown that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
Número CAS |
116966-36-0 |
|---|---|
Nombre del producto |
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
Fórmula molecular |
C9H11N3OS |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
InChI |
InChI=1S/C9H11N3OS/c1-2-13-8-4-3-6-9(12-8)14-5-7(10)11-6/h3-5,11H,2,10H2,1H3 |
Clave InChI |
XRVDOMCLZFAQCG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)NC(=CS2)N |
SMILES canónico |
CCOC1=NC2=C(C=C1)NC(=CS2)N |
Sinónimos |
1H-Pyrido[2,3-b][1,4]thiazin-2-amine,6-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



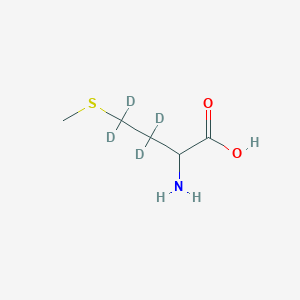
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
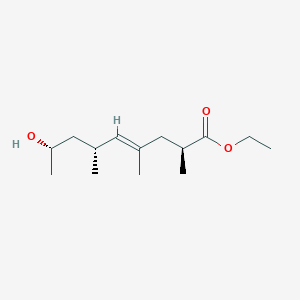
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)


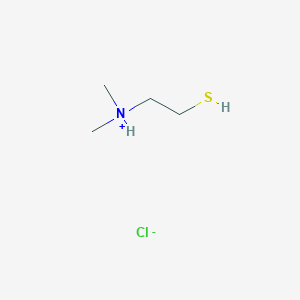



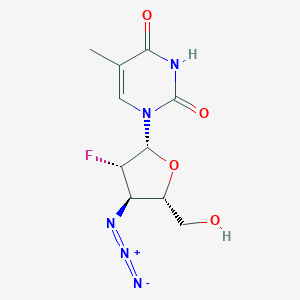
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
